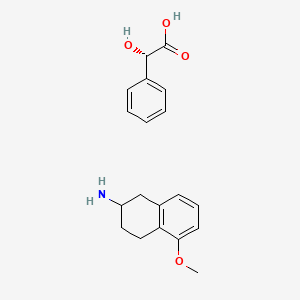![molecular formula C29H25FN4O3S B14123316 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)
5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a methoxyphenyl group, among others.
準備方法
The synthesis of 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents and conditions used in these reactions include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, 4-methoxyaniline, and cyanoacetic acid.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the use of a base such as sodium hydroxide or potassium carbonate can facilitate the formation of key intermediates.
Industrial Production: On an industrial scale, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, the compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
類似化合物との比較
When compared to similar compounds, 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-cyano-2-fluorophenylboronic acid: This compound shares the cyano and fluorophenyl groups but lacks the complex dihydropyridine structure.
Methyl 2-cyano-3-(5-(4-fluorophenyl)-2-furyl)acrylate: This compound has a similar cyano and fluorophenyl group but differs in its overall structure and functional groups.
5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine: This compound contains a fluorophenyl group and a methoxy group but has a different core structure.
特性
分子式 |
C29H25FN4O3S |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H25FN4O3S/c1-18-26(28(36)34-19-8-4-3-5-9-19)27(22-10-6-7-11-24(22)30)23(16-31)29(32-18)38-17-25(35)33-20-12-14-21(37-2)15-13-20/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36) |
InChIキー |
XXEBSGOYMGRUMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)





![2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14123312.png)
